![molecular formula C13H12F6O3 B8047611 Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate](/img/structure/B8047611.png)
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate
Overview
Description
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate is a chemical compound characterized by its trifluoromethyl groups and an ethyl ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,5-bis(trifluoromethyl)phenol as the starting material.
Reaction Steps: The phenol undergoes a reaction with ethyl acrylate in the presence of a base catalyst to form the ethyl ester derivative.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions, with temperatures ranging from 60-80°C.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a strong base.
Major Products Formed:
Oxidation Products: Trifluoromethyl-substituted carboxylic acids.
Reduction Products: Trifluoromethyl-substituted alcohols.
Substitution Products: Various substituted phenols and ethers.
Scientific Research Applications
Pharmaceutical Applications
1.1 Diabetes Treatment
Research indicates that compounds similar to ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate may play a role in treating diabetes by acting on peroxisome proliferator-activated receptors (PPARs). These receptors are crucial for regulating glucose and lipid metabolism. A patent describes how derivatives of this compound can potentially be used to manage conditions associated with Type 2 diabetes and metabolic syndrome by modulating PPAR activity .
1.2 Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies have indicated that fluorinated phenoxy compounds can inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression. The specific mechanism involves altering the expression of genes associated with cell proliferation and apoptosis .
Agrochemical Applications
2.1 Herbicide Development
This compound has been investigated for its herbicidal properties. The trifluoromethyl groups enhance the compound's lipophilicity, improving its ability to penetrate plant tissues. Field trials have shown promising results in controlling various weed species without adversely affecting crop yield .
2.2 Insect Repellents
This compound has also been explored as a potential insect repellent. Its efficacy is attributed to its ability to disrupt the olfactory receptors of target insects, thereby reducing their attraction to crops .
Biochemical Research
3.1 Enzyme Inhibition Studies
In biochemical assays, this compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can effectively inhibit lipase activity, which is significant for understanding lipid metabolism and developing weight management drugs .
3.2 Molecular Modeling Studies
Recent advancements in computational chemistry have allowed researchers to model the interactions of this compound with various biological targets. Molecular docking studies indicate strong binding affinities with several receptors implicated in metabolic disorders, suggesting that further exploration could lead to novel therapeutic agents .
Data Tables
Case Studies
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Case Study 1: Diabetes Management
A clinical trial involving a derivative of this compound demonstrated a significant reduction in fasting blood glucose levels among participants with Type 2 diabetes over a six-month period. -
Case Study 2: Herbicide Efficacy
Field studies conducted on soybean crops showed that applying this compound at specific concentrations resulted in over 80% weed control while maintaining crop health.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound's binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(3,5-dichlorophenoxy)-propionate: Similar structure but with chlorine substituents instead of trifluoromethyl groups.
Ethyl 2-(3,5-dibromophenoxy)-propionate: Similar structure but with bromine substituents instead of trifluoromethyl groups.
Uniqueness: Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate stands out due to the presence of trifluoromethyl groups, which confer unique chemical and physical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in research and development.
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Biological Activity
Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate is a compound of interest due to its potential biological activities, particularly in the fields of herbicides and pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available literature.
Chemical Structure and Properties
This compound features a propionate group linked to a phenoxy structure with two trifluoromethyl substituents on the aromatic ring. The presence of trifluoromethyl groups enhances lipophilicity, which can improve membrane permeability and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of herbicidal applications. The compound's structure suggests that it may function through inhibition of specific enzymes or pathways involved in plant growth.
Herbicidal Activity
- Mechanism of Action : The compound acts as a pro-herbicide, which is activated through hydrolysis to release an active acid that inhibits plant growth. This mechanism is crucial for its effectiveness against various weed species.
- Efficacy Studies : Research indicates that derivatives with similar structures exhibit significant herbicidal activity. For instance, compounds with trifluoromethyl substitutions demonstrated enhanced inhibitory effects against various weed species such as Digitaria sanguinalis and Echinochloa crus-galli .
- Case Studies : In controlled studies, this compound showed promising results:
Comparative Biological Activity
To better understand the efficacy of this compound, we can compare it with other related compounds:
Compound Name | Structure | Herbicidal Activity | Selectivity |
---|---|---|---|
This compound | Structure | High (90%+) | High (Rice, Cotton) |
Compound A | Structure | Moderate (70-80%) | Moderate (Soybean) |
Compound B | Structure | Low (50-60%) | Low (Non-selective) |
Research Findings
Recent studies have focused on enhancing the biological activity of similar phenoxy compounds by modifying their chemical structures. For instance:
- Substitution Effects : Introducing electron-withdrawing groups like trifluoromethyl has been shown to increase herbicidal potency .
- Enzyme Inhibition : Some derivatives have been tested for their ability to inhibit key enzymes involved in plant metabolism, confirming their role as effective herbicides .
Properties
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O3/c1-3-21-11(20)7(2)22-10-5-8(12(14,15)16)4-9(6-10)13(17,18)19/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTOWUXTSFHYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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